Torilolone

Description

Significance of Natural Products in Contemporary Chemical Biology Research

Natural products are organic compounds synthesized by living organisms through primary and secondary metabolic pathways rroij.com. They are invaluable sources of bioactive small molecules for chemical biology and medicinal chemistry, serving as crucial starting points for drug discovery and providing design principles for combinatorial library development acs.orgresearchgate.netopenaccessjournals.comwou.edu. The structural diversity inherent in natural products, shaped by millions of years of evolution and natural selection, far exceeds the capabilities of synthetic organic chemistry in a laboratory setting wou.edu. This inherent diversity enables them to interact with biological macromolecules with high specificity and affinity, often targeting complex signaling pathways researchgate.net. Consequently, natural products have historically been, and continue to be, a cornerstone in the development of therapeutic agents, agricultural compounds, and valuable chemical tools, exhibiting a broad spectrum of biological activities including antibacterial, antifungal, antioxidant, anticancer, anti-inflammatory, and neuroprotective properties rroij.comresearchgate.netopenaccessjournals.comwou.edu.

Overview of Sesquiterpenoids as a Class of Bioactive Metabolites

Sesquiterpenoids constitute a significant class of natural products, characterized by their 15-carbon skeleton, typically derived from three isoprene (B109036) units frontiersin.orgvulcanchem.com. These compounds exhibit remarkable structural diversity, which underpins their wide range of interesting bioactivities frontiersin.org. Research has identified numerous sesquiterpenoids with potent biological effects, including antitumor, antimicrobial, anti-inflammatory, enzyme inhibitory, cytotoxic, immunosuppressive, analgesic, and anti-HIV activities frontiersin.orgnih.govnih.govresearchgate.netbiorxiv.org. For instance, a review of sesquiterpenoids isolated from marine Aspergillus species revealed that out of 268 compounds, 131 displayed various bioactivities, positioning them as potential lead compounds for marine drug development nih.gov. Specific types, such as humulane-type and caryophyllene-derived sesquiterpenoids, are known for their antibacterial, antifungal, cytotoxic, and immunosuppressive properties frontiersin.org. The intricate molecular structures of sesquiterpenoids make them valuable templates for drug development, often influencing complex biological processes researchgate.net.

Historical Trajectory of Torilolone Discovery and Initial Characterization

This compound (CAS No. 13018-09-2) is a guaiane-type sesquiterpenoid that has been isolated from various natural sources chemicalbook.comlookchem.combiosynth.compharmaffiliates.comingentaconnect.com. It is notably found in the fruits of Cnidium monnieri (also known as Shechuangzi) and Daucus carota L. (carrot) chemicalbook.comingentaconnect.combiocrick.commedchemexpress.comchemondis.commyds.menih.gov. Its chemical structure is represented by the molecular formula C15H24O3, with a molecular weight of approximately 252.35 g/mol chemicalbook.comlookchem.combiosynth.compharmaffiliates.combiocrick.combocsci.com.

The initial characterization of this compound and its derivatives has relied heavily on advanced spectroscopic techniques. For instance, the structures of this compound and its glycosides, such as this compound 8-O-β-D-glucopyranoside and this compound 11-O-β-D-glucopyranoside, isolated from Daucus carota L., were elucidated using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopic analyses, coupled with chemical degradation ingentaconnect.comnih.govjst.go.jp. Another derivative, 8-O-acetylthis compound, featuring an acetyl group at the 8-O position, has also been characterized, confirming its sesquiterpene classification vulcanchem.com.

This compound has been identified as one of the main active compounds in Cnidium monnieri fruit, alongside torilin (B145917) myds.me. Early research indicated that this compound and torilin exhibit hepatoprotective effects against tacrine-induced cytotoxicity in human liver-derived Hep G2 cells chemfaces.comtargetmol.com. Specifically, this compound demonstrated an EC50 value of 3.6 ± 0.1 µM in this context, highlighting its potent activity compared to a positive control like silybin (B1146174) (EC50 = 69.0 ± 3.4 µM) targetmol.com. Furthermore, this compound has been investigated for its potential anti-malarial activity, showing an inhibitory effect on the growth of Plasmodium falciparum, including chloroquine-sensitive and resistant strains, to a degree similar to that of artemisinin (B1665778) (AS) google.com. These findings underscore this compound's significance as a natural product with promising biological properties, warranting further research in chemical biology.

Table 1: Key Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 13018-09-2 | chemicalbook.comlookchem.combiosynth.compharmaffiliates.combiocrick.combocsci.com |

| PubChem ID | 10444938 | biocrick.com |

| Molecular Formula | C15H24O3 | chemicalbook.comlookchem.combiosynth.compharmaffiliates.combiocrick.combocsci.com |

| Molecular Weight | 252.35 g/mol (or 252.4) | chemicalbook.comlookchem.combiosynth.compharmaffiliates.combocsci.com |

| Type of Compound | Sesquiterpenoid | chemicalbook.combiocrick.commedchemexpress.combocsci.comchem-space.com |

| Melting Point | 179-180℃ | chemicalbook.comlookchem.com |

| Predicted Boiling Point | 402.0 ± 45.0 °C | chemicalbook.comlookchem.com |

| Predicted Density | 1.11 ± 0.1 g/cm3 | chemicalbook.comlookchem.com |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc. | biocrick.com |

Table 2: Biological Activities and Associated EC50 Values of this compound

| Activity | Cell Line / Model | EC50 Value (µM) | Source(s) |

| Hepatoprotective Effect | Human liver-derived Hep G2 cells (tacrine-induced cytotoxicity) | 3.6 ± 0.1 | chemfaces.comtargetmol.com |

| Anti-malarial Effect | Plasmodium falciparum (chloroquine-sensitive and resistant strains) | Similar to AS (Artemisinin) | google.com |

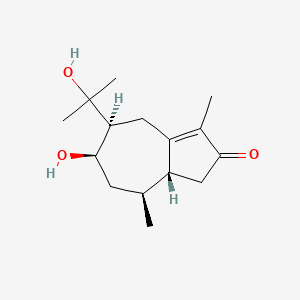

Structure

3D Structure

Properties

IUPAC Name |

(5S,6R,8S,8aR)-6-hydroxy-5-(2-hydroxypropan-2-yl)-3,8-dimethyl-4,5,6,7,8,8a-hexahydro-1H-azulen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O3/c1-8-5-14(17)12(15(3,4)18)6-11-9(2)13(16)7-10(8)11/h8,10,12,14,17-18H,5-7H2,1-4H3/t8-,10+,12-,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLDODTPRRLQGHP-LGYCOIBBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C(CC2=C(C(=O)CC12)C)C(C)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H]([C@H](CC2=C(C(=O)C[C@H]12)C)C(C)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Phytochemical Sourcing and Advanced Isolation Methodologies for Torilolone

Botanical Origins of Torilolone

This compound is primarily found in plants belonging to the family Apiaceae (also known as Umbelliferae), with specific species identified as significant sources.

Cnidium monnieri (Apiaceae) as a Principal Source

Cnidium monnieri (L.) Cusson, a plant within the Apiaceae family, stands as a principal botanical source of this compound chem960.comlookchem.combiocrick.combocsci.comwikipedia.orgmedchemexpress.comnih.gov. The dried mature fruit of Cnidium monnieri, known as "She Chuang Zi" in traditional Chinese medicine, has been extensively used for various conditions chem960.com. Bioassay-guided fractionation of the ethanol (B145695) extract from Cnidium monnieri has consistently yielded this compound, alongside other related sesquiterpenes such as torilin (B145917) and a new derivative, 1-hydroxytorilin chem960.comlookchem.combiocrick.combocsci.comwikipedia.org.

Identification in Torilis japonica (Umbelliferae) and Related Species

This compound has also been identified in Torilis japonica (Houtt.) DC., commonly known as Japanese hedge parsley, which belongs to the Umbelliferae family (synonymous with Apiaceae). The fruits of Torilis japonica have been a source for isolating sesquiterpenoids, including this compound and torilin. Torilis japonica is an annual or biennial herb typically found in disturbed areas.

Occurrence in Other Plant Extracts and Natural Matrices

While Cnidium monnieri and Torilis japonica are well-documented primary sources, this compound has been noted in broader classifications of plant extracts. For instance, it is generally listed as a sesquiterpenoid product that can be isolated from plants. Some sources broadly categorize its initial source as "Plants · Compositae · Carlina" medchemexpress.com, indicating its potential presence across different plant genera and families, although detailed research findings on its isolation from these specific non-Apiaceae sources are less extensively documented in the provided search results.

Table 1: Principal Botanical Sources of this compound

| Botanical Name | Family | Common Name | Part of Plant |

| Cnidium monnieri | Apiaceae | Monnier's snowparsley | Fruit, Herbs |

| Torilis japonica | Umbelliferae | Japanese Hedge Parsley | Fruit |

Strategic Approaches to this compound Isolation

The isolation of natural compounds like this compound from complex plant matrices necessitates strategic and often multi-step methodologies to ensure purity and yield.

Bioassay-Guided Fractionation and Purification Protocols

Bioassay-guided fractionation is a highly effective approach for isolating bioactive compounds from natural extracts. This strategy involves systematically separating components of a crude extract into fractions, which are then screened for a specific biological activity. The active fractions are further refined through subsequent separation steps until pure, active compounds are obtained.

For this compound, this methodology has been successfully applied, particularly in its isolation from Cnidium monnieri chem960.comlookchem.combiocrick.combocsci.comwikipedia.orgnih.gov. In one notable study, bioassay-guided fractionation of the ethanol extract of Cnidium monnieri was used to identify hepatoprotective sesquiterpenes. This process led to the isolation and purification of this compound and torilin, which demonstrated hepatoprotective effects against tacrine-induced cytotoxicity in human liver-derived Hep G2 cells chem960.comlookchem.combiocrick.combocsci.comwikipedia.org. The EC50 values for this compound and torilin were reported as 3.6 ± 0.1 µM and 20.6 ± 1.86 µM, respectively, with silybin (B1146174) used as a positive control having an EC50 value of 69.0 ± 3.4 µM chem960.comlookchem.combiocrick.combocsci.comwikipedia.org. This demonstrates the effectiveness of bioassay-guided fractionation in pinpointing specific active compounds within complex mixtures.

Table 2: Hepatoprotective Activity of this compound and Related Compounds

| Compound | EC50 (µM) on Tacrine-induced Cytotoxicity in Hep G2 cells |

| This compound | 3.6 ± 0.1 chem960.comlookchem.combiocrick.combocsci.comwikipedia.org |

| Torilin | 20.6 ± 1.86 chem960.comlookchem.combiocrick.combocsci.comwikipedia.org |

| Silybin (Control) | 69.0 ± 3.4 chem960.comlookchem.combiocrick.combocsci.comwikipedia.org |

High-Resolution Chromatographic Techniques in Natural Product Chemistry

High-resolution chromatographic techniques are indispensable for the isolation and purification of natural products, including this compound, from intricate biological matrices. These techniques enable the separation of compounds based on their differential interactions with a stationary phase and a mobile phase.

Key chromatographic methods widely employed in natural product chemistry include:

High-Performance Liquid Chromatography (HPLC) : This is a widely used method for separation, identification, and quantification of compounds from complex mixtures. Analytical scale HPLC can be efficiently transferred to preparative scale for isolation.

Ultra-High-Performance Liquid Chromatography (UHPLC) : An advanced form of HPLC utilizing smaller particles to achieve higher resolution and faster separations.

Gas Chromatography (GC) : Often used for volatile or semi-volatile compounds, sometimes coupled with mass spectrometry.

Thin-Layer Chromatography (TLC) : A simpler, qualitative or semi-quantitative method often used for initial screening and guiding fractionation.

These chromatographic techniques are frequently coupled with sophisticated detection systems such as Ultraviolet-Visible (UV-Vis) spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. These detectors provide crucial information for the identification and structural elucidation of isolated compounds. Advancements in isolation methods also include optimized sample preparation, dry load sample introduction, and the use of HPLC modeling software for efficient gradient transfer from analytical to semi-preparative scales, ensuring consistent selectivity and precise separation predictions.

Structural Elucidation and Definitive Characterization of Torilolone

Classification within the Guaiane (B1240927) Sesquiterpenoid Framework

Torilolone is classified as a guaiane-type sesquiterpenoid lookchem.commyds.mebiocrick.comchemicalbook.comnih.gov. Sesquiterpenoids constitute a large and diverse group within the terpenoid family, characterized by their 15-carbon skeleton, typically derived from three isoprene (B109036) units chemicalbook.comresearchgate.net. These compounds are broadly categorized based on the number and arrangement of carbon rings in their structure, including acyclic, monocyclic, bicyclic, tricyclic, and tetracyclic forms, as well as by the size of their constituent rings (e.g., five, six, or seven-membered rings) chemicalbook.com.

Guaiane sesquiterpenoids, specifically, are a distinct category known for their diverse biological activities, including antitumor, anti-inflammatory, and antibacterial properties researchgate.net. This compound has been identified as a significant constituent isolated from the fruits of plants such as Daucus carota L. (carrot) and Torilis japonica (Japanese hedge parsley), as well as from Cnidium monnieri (Cnidium fruit) lookchem.commyds.menih.govresearchgate.netchemfaces.comchemfaces.com.

Molecular Identity and Registry Information (CAS No., Molecular Formula)

The molecular identity of this compound is precisely defined by its chemical formula, molecular weight, and a unique Chemical Abstracts Service (CAS) Registry Number. These identifiers are crucial for its unambiguous identification and tracking in chemical databases and scientific literature.

Table 1: Molecular Identity and Registry Information for this compound

| Property | Value | Source |

| CAS Number | 13018-09-2 | lookchem.combiocrick.comchemicalbook.combiosynth.compharmaffiliates.com |

| Molecular Formula | C₁₅H₂₄O₃ | lookchem.combiocrick.comchemicalbook.combiosynth.compharmaffiliates.com |

| Molecular Weight | 252.35 g/mol or 252.4 g/mol | lookchem.combiocrick.combiosynth.compharmaffiliates.com |

| Synonyms | 8beta,11-Dihydroxy-1beta-guai-4-en-3-one | lookchem.com |

| PubChem CID | 10444938 | biocrick.com |

Advanced Spectroscopic and Spectrometric Techniques for Structure Determination

The definitive characterization of this compound's structure relies heavily on a suite of advanced spectroscopic and spectrometric techniques. These methods provide complementary data that, when integrated, allow for the complete elucidation of its planar and stereochemical features lookchem.comresearchgate.netresearchgate.net.

Nuclear Magnetic Resonance (NMR) spectroscopy is a paramount technique in the structural elucidation of complex organic molecules like this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are routinely employed to determine the connectivity of atoms and assign stereochemical configurations lookchem.comresearchgate.netresearchgate.netdp.techresearchgate.netnih.govbmrb.ionih.gov.

For this compound, NMR spectroscopic analyses play a critical role in establishing its chemical structure and stereochemistry lookchem.comresearchgate.net. Techniques such as ¹H-¹H Correlation Spectroscopy (COSY), Heteronuclear Multiple Quantum Coherence (HMQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments are utilized to fully assign the ¹H and ¹³C NMR signals researchgate.net. These experiments provide crucial information about proton-proton coupling, direct carbon-proton correlations, and long-range carbon-proton correlations, respectively, enabling the construction of the molecular skeleton and the determination of relative stereochemistry researchgate.net. NMR data acquisition typically involves spectrometers operating at high magnetic fields, with spectra often processed to account for peak linewidth variations using models like the Voigt lineshape model nih.gov.

High-Resolution Mass Spectrometry (HRMS), particularly High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), is indispensable for precisely determining the elemental composition of this compound researchgate.netchemfaces.comresearchgate.netresearchgate.net. HRMS provides accurate mass measurements of the molecular ion and its fragments, allowing for the calculation of the exact molecular formula researchgate.netresearchgate.netresearchgate.net. This information is critical for confirming the number of carbon, hydrogen, and oxygen atoms, and for verifying the proposed structure derived from other spectroscopic data lookchem.comresearchgate.netresearchgate.netnih.gov.

Beyond NMR and HRMS, other spectroscopic techniques provide additional corroborative evidence for this compound's structure. Infrared (IR) spectroscopy is commonly used to identify key functional groups present within the molecule chemfaces.comresearchgate.netnih.gov. IR spectra reveal characteristic absorption bands corresponding to specific bond vibrations (e.g., O-H stretching for hydroxyl groups, C=O stretching for carbonyl groups), which are indicative of the presence of certain functionalities nobraintoosmall.co.nz. For instance, IR spectra can be recorded using instruments such as a Perkin-Elmer 1760X infrared Fourier transform spectrophotometer researchgate.net. Ultraviolet (UV) spectroscopy is also employed to detect chromophores and conjugated systems within the molecule, providing further insights into its electronic structure chemfaces.comresearchgate.net.

Investigative Studies into Torilolone Biosynthesis

Proposed Pathways for Guaiane (B1240927) Sesquiterpenoid Biosynthesis

Guaiane sesquiterpenes, which feature a unique adjoining five- and seven-membered ring system, are thought to be synthesized through a two-step cyclization process nih.govresearchgate.net. The initial step involves the cyclization of farnesyl pyrophosphate (FPP) to yield a macrocyclic germacrene-like intermediate, such as germacrene A mdpi.comnih.govresearchgate.net. This C1-to-C10 cyclization is a common first step in the formation of many sesquiterpenes nih.gov.

Following the formation of the germacrene intermediate, a second cyclization event occurs. For guaiane-type sesquiterpenes, this typically involves the closure of C2 and C6 of germacrene A, leading to the characteristic guaiane skeleton nih.gov. This process often involves the reprotonation of the neutral germacrane (B1241064) intermediate, triggering a carbocation cascade that ultimately forms the bicyclic guaiane structure mdpi.comresearchgate.net.

Precursor Feeding Studies and Isotopic Labeling in Torilolone Formation

While specific precursor feeding and isotopic labeling studies directly detailing this compound formation are not extensively documented in the provided search results, the general principles for sesquiterpenoid biosynthesis apply. Isotopic labeling experiments are crucial for elucidating complex biosynthetic pathways by tracking the incorporation of labeled atoms from precursors into the final product researchgate.net. For guaiane sesquiterpenes, such studies have been instrumental in confirming the intermediacy of germacranes and the subsequent cyclization and rearrangement steps researchgate.net. For instance, theoretical analyses, supported by isotope-labeling results, have helped propose preferred pathways involving multistep carbocation cascades, skeletal rearrangements, and hydride shifts in the biosynthesis of related compounds researchgate.net.

Enzymatic Components and Mechanistic Steps in the Biosynthetic Cascade

The biosynthesis of sesquiterpenes is catalyzed by a class of enzymes known as terpene synthases (TPSs) or cyclases mdpi.comnih.gov. These enzymes play a critical role in transforming the acyclic farnesyl pyrophosphate (FPP) into diverse cyclic sesquiterpene skeletons mdpi.com.

The general enzymatic cascade for sesquiterpene formation involves:

Ionization: The pyrophosphate group of FPP is cleaved, generating an allylic cation mdpi.com.

Cyclization: This cation undergoes electrophilic attack on a double bond within the farnesyl chain, leading to the formation of cyclic intermediates, such as germacrene A mdpi.comnih.gov.

Rearrangements and Further Cyclizations: The initial cyclic intermediate can undergo a series of carbocation rearrangements, including hydride shifts and further cyclizations, to form the specific bicyclic or tricyclic sesquiterpene scaffold, such as the guaiane skeleton mdpi.comnih.govresearchgate.net.

Tailoring Reactions: After the core skeleton is formed, additional enzymes, such as cytochrome P450 monooxygenases, oxidoreductases, and methyltransferases, can catalyze further modifications like hydroxylations, epoxidations, and other functional group transformations to yield the final bioactive compound, such as this compound mpg.denih.gov. These tailoring enzymes contribute significantly to the structural diversity of natural products mpg.de.

In the context of guaiane-type sesquiterpenes, specific terpene synthases have been identified that yield these compounds as major products nih.gov. For example, studies on Aquilaria species, known for producing guaiane-type sesquiterpenes, have identified δ-guaiene synthases responsible for their formation nih.gov. These synthases facilitate the complex cyclization mechanisms that lead to the characteristic guaiane structure nih.gov.

Genetic and Molecular Insights into this compound Production by Biological Systems

This compound is found in Cnidium monnieri myds.mechemfaces.com. The production of secondary metabolites like this compound in plants is governed by specific genes encoding the biosynthetic enzymes mpg.demdpi.com. Advances in omics-based strategies, such as transcriptomics and metabolomics, have accelerated the identification of these genes and their corresponding enzymes mpg.de. While specific genetic insights into this compound production in Cnidium monnieri are not detailed in the provided search results, the general understanding is that the genes encoding sesquiterpene synthases and subsequent tailoring enzymes would be expressed in the producing organism mpg.demdpi.com. The expression of these genes dictates the accumulation of such fragrant-like compounds nih.gov.

The synthesis of complex natural products often involves gene clusters where enzymes for a specific pathway are co-localized mdpi.com. Understanding these genetic and molecular mechanisms is crucial for potential biotechnological applications, such as engineering microbial systems for the sustainable production of these valuable compounds.

Chemical Synthesis and Derivatization Strategies for Torilolone and Its Analogs

Total Chemical Synthesis Approaches to Torilolone

The construction of the characteristic hydroazulene core of guaiane (B1240927) sesquiterpenoids, a seven-membered ring fused to a five-membered ring, requires careful strategic planning and execution.

A hypothetical retrosynthetic analysis of this compound would likely commence with disconnections of the functional groups to simplify the target molecule. A logical approach would involve disconnecting the tertiary alcohol on the isopropyl side chain and the secondary alcohol on the seven-membered ring, leading to a more simplified guaiane skeleton. Further disconnection of the bicyclo[5.3.0]decane system could proceed through various strategies demonstrated in the synthesis of other guaiane sesquiterpenoids. nih.gov

One common strategy involves a transannular cyclization, where a ten-membered ring precursor is closed to form the fused 5/7 ring system. Another approach might involve the formation of one ring onto a pre-existing ring. For instance, the seven-membered ring could be constructed onto a cyclopentane precursor, or vice-versa.

A plausible retrosynthetic pathway for a generic guaiane core, which could be adapted for this compound, is outlined below:

| Target Molecule | Key Disconnections | Potential Precursors |

| This compound | C-O bonds of alcohols, isopropyl group addition, ring-closing | Functionalized guaiane skeleton, bicyclic enone |

| Guaiane Skeleton | Transannular cyclization, intramolecular aldol reaction | Monocyclic or acyclic precursors with appropriate functionalities |

This analysis highlights the importance of identifying key intermediates, such as functionalized bicyclic enones, which can serve as versatile platforms for the late-stage introduction of the required functional groups and stereocenters present in this compound. beilstein-journals.org

The stereochemical complexity of this compound, with multiple contiguous stereocenters, necessitates the use of highly stereocontrolled and enantioselective reactions. In the context of guaiane sesquiterpenoid synthesis, several powerful methodologies have been employed to control the relative and absolute stereochemistry. rsc.org

For instance, substrate-controlled diastereoselective reactions, such as directed hydrogenations, epoxidations, and reductions, can be utilized to set the stereochemistry of new chiral centers relative to existing ones. The conformational rigidity of certain bicyclic intermediates can be exploited to achieve high levels of stereocontrol.

Enantioselective synthesis of the guaiane core can be achieved through various approaches:

Chiral Pool Synthesis: Starting from readily available enantiopure natural products like (-)-isopulegol. nih.gov

Asymmetric Catalysis: Employing chiral catalysts to induce enantioselectivity in key bond-forming reactions. This could include asymmetric aldol reactions, Michael additions, or transition-metal-catalyzed cyclizations.

Chiral Auxiliaries: Temporarily incorporating a chiral auxiliary to direct the stereochemical outcome of a reaction, followed by its removal.

In the synthesis of the guaiane sesquiterpene (-)-oxyphyllol, a regio- and diastereoselective Co(II)-catalyzed hydration of an olefin and a transannular epoxide opening were key stereocontrolling steps. researchgate.net Such strategies could be envisioned for the stereocontrolled synthesis of this compound.

Chemoenzymatic Synthesis and Biocatalysis for this compound Access

While no specific chemoenzymatic synthesis of this compound has been reported, this approach offers a promising alternative to purely chemical methods for accessing complex natural products. nih.govdoi.org Biocatalysis can introduce functional groups with high regio- and stereoselectivity under mild reaction conditions, often circumventing the need for complex protecting group manipulations.

A hypothetical chemoenzymatic approach to this compound could involve:

Enzymatic Hydroxylation: Utilizing cytochrome P450 monooxygenases or other hydroxylases to introduce the hydroxyl groups onto a synthesized guaiane scaffold at a late stage. This would be particularly advantageous for installing the tertiary alcohol.

Biocatalytic Cyclization: Employing terpene cyclases to construct the fundamental guaiane skeleton from an acyclic precursor like farnesyl pyrophosphate. Subsequent chemical modifications could then be used to elaborate the core structure to this compound.

The biosynthesis of guaiane sesquiterpenes proceeds through the cyclization of germacrene A, highlighting the potential for biocatalytic approaches that mimic nature's strategy. researchgate.net

Rational Design and Synthesis of this compound Derivatives

The synthesis of analogs and derivatives of natural products is crucial for exploring their chemical space and for structure-activity relationship (SAR) studies.

Systematic structural modifications of the this compound scaffold could provide valuable insights into its biological activity. Key areas for modification include:

The Isopropyl Group: Modification or replacement of the isopropyl group with other alkyl or functionalized moieties.

The Hydroxyl Groups: Esterification, etherification, or oxidation of the secondary and tertiary hydroxyl groups.

The Ketone: Reduction to an alcohol, conversion to an oxime, or other modifications of the carbonyl group.

The Bicyclic Core: Introduction of unsaturation or additional functional groups on the 5/7 ring system.

These modifications can be achieved through semi-synthesis starting from isolated this compound or by diverting intermediates in a total synthesis pathway.

The synthesis of acetylated and hydroxylated analogs of this compound would be a direct extension of a total synthesis effort.

Acetylated Analogs: Acetylation of the secondary hydroxyl group can be readily achieved using standard acetylating agents such as acetic anhydride or acetyl chloride in the presence of a base. Selective acetylation might be possible by exploiting the different steric environments of the hydroxyl groups.

Hydroxylated Analogs: The introduction of additional hydroxyl groups onto the this compound skeleton would require more elaborate synthetic strategies. This could involve the use of oxidizing agents that perform C-H hydroxylation, although achieving regioselectivity on a complex scaffold can be challenging. Alternatively, a de novo synthesis starting from a more highly oxygenated precursor could be employed. The synthesis of new derivatives of natural guaianolides often involves the introduction of hydroxyl groups. researchgate.net The isolation of hydroxylated guaiane-sesquiterpenes from natural sources suggests that such derivatives are biosynthetically accessible and could be targeted for synthesis. researchgate.net

Glycosylation Studies and Synthesis of this compound Glycosides

Enzymatic Synthesis of this compound Glycosides

Enzymatic glycosylation offers a highly regioselective and stereoselective approach to the synthesis of glycosides, often proceeding under mild reaction conditions. mdpi.com Glycosyltransferases (GTs) are a key class of enzymes that catalyze the transfer of a sugar moiety from an activated donor, typically a nucleotide sugar, to an acceptor molecule. mdpi.comnih.gov

For a compound like this compound, which may possess multiple hydroxyl groups suitable for glycosylation, the high specificity of GTs would be advantageous in targeting a particular position. For instance, various UDP-glycosyltransferases (UGTs) have been identified and characterized for their ability to glycosylate a wide range of flavonoids and steroids. mdpi.comrsc.org The selection of an appropriate UGT would depend on the desired sugar to be attached and the specific hydroxyl group on the this compound scaffold to be modified.

Another enzymatic approach involves the use of glycosidases, which typically catalyze the hydrolysis of glycosidic bonds. However, under certain conditions, these enzymes can be used for transglycosylation reactions to synthesize glycosides. nih.govrsc.org Glycosynthases, which are engineered glycosidases, are particularly useful as they are designed to favor synthesis over hydrolysis, leading to higher product yields. researchgate.net

The following table summarizes potential enzymatic approaches for the synthesis of this compound glycosides, based on successful glycosylation of other natural products.

| Enzyme Class | Sugar Donor | Acceptor | Potential Advantages |

| Glycosyltransferases (UGTs) | UDP-sugars (e.g., UDP-glucose, UDP-rhamnose) | This compound | High regioselectivity and stereoselectivity. |

| Glycosidases (in transglycosylation mode) | Activated glycosides (e.g., p-nitrophenyl glycosides) | This compound | Readily available enzymes. |

| Glycosynthases | Glycosyl fluorides | This compound | High yields due to suppressed hydrolysis. |

Chemical Synthesis of this compound Glycosides

Chemical methods for glycosylation provide a versatile alternative to enzymatic approaches and have been extensively applied to the synthesis of flavonoid and steroid glycosides. nih.govtubitak.gov.tr These methods typically involve the reaction of a glycosyl donor with a glycosyl acceptor in the presence of a promoter.

One of the most classical and widely used methods is the Koenigs-Knorr reaction . wikipedia.orgchemeurope.com This reaction involves the use of a glycosyl halide (e.g., acetobromoglucose) as the donor and is typically promoted by heavy metal salts, such as silver carbonate or silver oxide. wikipedia.orgslideshare.net The stereochemical outcome of the Koenigs-Knorr reaction can often be controlled by the choice of protecting groups on the sugar donor. wikipedia.org

Another powerful method is the use of glycosyl trichloroacetimidates as donors. nih.gov This approach, developed by Schmidt, offers high yields and excellent stereocontrol under milder conditions, often requiring only a catalytic amount of a Lewis acid promoter like trimethylsilyl trifluoromethanesulfonate (TMSOTf). nih.govnih.gov The reactivity of the trichloroacetimidate donor can be tuned by the protecting groups on the sugar.

For the synthesis of this compound glycosides, a key challenge in chemical synthesis would be the regioselective glycosylation if multiple hydroxyl groups are present. This often necessitates a multi-step process involving protection of all but the desired hydroxyl group, followed by the glycosylation reaction and subsequent deprotection.

Below is a table outlining common chemical glycosylation strategies that could be adapted for the synthesis of this compound glycosides.

| Method | Glycosyl Donor | Promoter | Key Features |

| Koenigs-Knorr Reaction | Glycosyl halides (e.g., bromides, chlorides) | Silver or mercury salts (e.g., Ag2CO3, Ag2O) | A classical and widely used method. |

| Trichloroacetimidate Method | Glycosyl trichloroacetimidates | Catalytic Lewis acid (e.g., TMSOTf, BF3·OEt2) | High yields, good stereocontrol, mild conditions. |

| Michael Addition | Activated alkenes | Base | Useful for the formation of C-glycosides. |

Mechanistic Investigations of Torilolone S Biological Activities

Hepatoprotective Mechanisms of Torilolone

Based on the available research, specific studies detailing the direct hepatoprotective mechanisms of this compound against induced cytotoxicity in hepatic models are not extensively covered. While the compound has been studied in liver-derived cell lines like HepG2, this research has focused on its anti-angiogenic properties rather than its ability to protect liver cells from damage. nih.gov

Cellular Protection against Induced Cytotoxicity in Hepatic Models

Information regarding the specific protective effects of this compound on hepatic cells subjected to cytotoxic agents is not detailed in the provided research. In vitro liver cell models, such as primary hepatocyte cultures and HepG2 cell lines, are standard systems used to evaluate the protective effects of chemical compounds against drug-induced liver injury. nih.govnih.govmdpi.com However, studies applying these models to investigate this compound's hepatoprotective capacity are not available in the search results.

Molecular and Cellular Targets Mediating Hepatoprotective Effects

The specific molecular and cellular targets that would mediate any potential hepatoprotective effects of this compound have not been identified in the available literature.

Anti-inflammatory Actions and Signaling Pathway Modulation

This compound has demonstrated significant anti-inflammatory properties by intervening in key signaling pathways that regulate the body's inflammatory response.

Impact on Inflammatory Mediator Production and Cytokine Expression

Research has shown that this compound strongly inhibits the production of several crucial inflammatory mediators and pro-inflammatory cytokines in macrophage cell models stimulated by lipopolysaccharide (LPS). It effectively suppresses the gene and protein expression of nitric oxide (NO), inducible nitric oxide synthase (iNOS), prostaglandin E2 (PGE2), and cyclooxygenase-2 (COX-2). Furthermore, it reduces the expression of key cytokines including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).

| Inflammatory Mediator/Cytokine | Effect of this compound | Reference |

|---|---|---|

| Nitric Oxide (NO) | Strongly Inhibited | nih.gov |

| Inducible Nitric Oxide Synthase (iNOS) | Strongly Inhibited | nih.gov |

| Prostaglandin E2 (PGE2) | Strongly Inhibited | nih.gov |

| Cyclooxygenase-2 (COX-2) | Strongly Inhibited | nih.gov |

| Tumor Necrosis Factor-alpha (TNF-α) | Strongly Inhibited | nih.gov |

| Interleukin-1 beta (IL-1β) | Strongly Inhibited | nih.gov |

| Interleukin-6 (IL-6) | Strongly Inhibited | nih.gov |

| Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) | Strongly Inhibited | nih.gov |

Regulation of Kinase Signaling Pathways (e.g., MAPK, NF-κB)

The anti-inflammatory effects of this compound are mediated through its ability to modulate critical upstream signaling kinases. The compound has been found to inhibit the activation of TGF-β-activated kinase 1 (TAK1). nih.gov This action is significant because TAK1 is a key upstream kinase that activates both the Mitogen-Activated Protein Kinase (MAPK) and the Nuclear Factor-kappa B (NF-κB) signaling pathways.

By suppressing TAK1, this compound effectively blocks the subsequent phosphorylation and activation of MAPK pathways, including JNK, p38, and ERK1/2. nih.gov Simultaneously, the inhibition of TAK1 prevents the activation of the IKK complex, which is responsible for the degradation of IκBα. This leads to the attenuation of NF-κB (p65/p50) activation and its translocation into the nucleus. nih.gov The dual suppression of these pathways prevents the transcription of genes responsible for producing a wide range of inflammatory mediators and cytokines. nih.gov

Antiproliferative and Anticancer Activity Mechanisms

This compound's antiproliferative and anticancer activities appear to be strongly linked to its ability to inhibit angiogenesis, the process of forming new blood vessels, which is critical for tumor growth and metastasis.

In studies using human umbilical vein endothelial cells, this compound was shown to reduce cellular proliferation and inhibit the formation of tube-like structures, a key step in angiogenesis. nih.gov A significant part of this mechanism involves the downregulation of key hypoxia-inducible angiogenic factors in cancer cells. nih.gov Specifically, in experiments with HepG2 human hepatoblastoma cells, this compound significantly decreased the expression of vascular endothelial growth factor (VEGF) and insulin-like growth factor-II (IGF-II). nih.gov By reducing the production of these growth factors by tumor cells, this compound can inhibit tumor-induced angiogenesis. nih.gov

Modulation of Melanin Synthesis and Pigmentation Processes

In the context of pigmentation, torilin (B145917) from Torilis japonica has been shown to act as an inhibitor of melanogenesis, the process of melanin production nih.gov. Melanin is the primary pigment responsible for skin color, and its overproduction can lead to hyperpigmentation disorders. The key rate-limiting enzyme in this process is tyrosinase.

Research conducted on α-melanocyte stimulating hormone (α-MSH)-activated B16 melanoma cells revealed that torilin dose-dependently inhibits melanin production nih.gov. The underlying mechanism for this effect is the downregulation of tyrosinase protein levels within the cells nih.gov. It is important to note that torilin does not appear to directly inhibit the catalytic activity of the tyrosinase enzyme itself. Instead, its action is at the level of gene expression or protein stability, leading to a reduced amount of the functional enzyme available for melanin synthesis. Further studies on various sesquiterpenes isolated from T. japonica have confirmed their inhibitory effects on melanin production in these cells, with IC50 values ranging from 72.9 to 191.0 μM for the most active compounds nih.gov.

Table 2: Inhibitory Effects of Sesquiterpenes from T. japonica on Melanin Production

| Compound | Cell Line | Stimulant | Effect | Mechanism |

|---|---|---|---|---|

| Torilin | B16 Melanoma | α-MSH | Inhibited melanin production (IC50 = 25 μM) | Downregulated tyrosinase protein levels |

| Other Sesquiterpenes (4-6, 11-13) | B16 Melanoma | α-MSH | Inhibited melanin production (IC50 = 72.9 - 191.0 μM) | Not specified |

The synthesis of melanin is tightly controlled by complex signaling pathways. The α-MSH stimulation of B16 melanoma cells activates the melanocortin 1 receptor (MC1R), leading to an increase in cyclic AMP (cAMP) and the activation of protein kinase A (PKA). This cascade ultimately upregulates the expression of key melanogenic enzymes, including tyrosinase.

The finding that torilin downregulates tyrosinase protein levels in α-MSH-stimulated cells indicates an interference with this critical regulatory pathway nih.gov. By reducing the amount of tyrosinase protein, torilin effectively suppresses the melanogenic response triggered by α-MSH. This suggests that the compound acts downstream of the initial signaling events or interferes with the transcriptional or translational machinery responsible for tyrosinase synthesis. While the precise point of intervention within the broader regulatory network has not been fully elucidated, the downregulation of the tyrosinase enzyme is a clear mechanistic endpoint for torilin's hypopigmenting activity.

Other Identified Biological Activities and Their Molecular Basis

Further research into the bioactivity of this compound has unveiled several other potential therapeutic properties, including the inhibition of key enzymes and antimicrobial effects. These activities highlight the compound's diverse pharmacological profile and suggest additional avenues for its application in human health.

Inhibition of Testosterone 5α-Reductase Activity

This compound, identified as a significant bioactive constituent, has demonstrated notable inhibitory effects against testosterone 5α-reductase. This enzyme is critical in the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). The overactivity of 5α-reductase and subsequent excess DHT production are implicated in conditions such as benign prostatic hyperplasia (BPH) and androgenetic alopecia.

In vitro studies have quantified the inhibitory potential of this compound against this enzyme. Bioassay-guided fractionation of extracts from the fruits of Torilis japonica led to the isolation of Torilin, a closely related guaiane-type sesquiterpenoid. The inhibitory activity of Torilin was evaluated and compared with other known inhibitors and related compounds. The results indicated that both the degree of unsaturation and the nature of the side-chain in the guaiane (B1240927) skeleton are important for the inhibitory activity against 5α-reductase.

Table 1: Comparative Inhibitory Activity (IC50) against Testosterone 5α-Reductase

| Compound | IC50 (µM) |

|---|---|

| Torilin | 31.7 ± 4.23 |

| Finasteride | 0.38 ± 0.06 |

| α-Linolenic acid | 160.3 ± 24.62 |

| (-)-Guaiol | 81.6 |

| Guaiazulene | 100.8 |

This table presents the half-maximal inhibitory concentration (IC50) values of Torilin and other compounds against testosterone 5α-reductase, providing a quantitative measure of their inhibitory potency.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitory Potential

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator in the insulin and leptin signaling pathways, making it a significant therapeutic target for type 2 diabetes and obesity. The inhibition of PTP1B can enhance insulin sensitivity.

This compound, a sesquiterpenoid isolated from Cnidium monnieri, has been identified in studies concerning PTP1B inhibitors. Research has shown that certain guaiane-type sesquiterpenes possess strong inhibitory activities against PTP1B. While direct and detailed inhibitory data for this compound is still emerging, its structural class is associated with this important biological activity. For instance, other guaiane-type sesquiterpenes have demonstrated significant PTP1B inhibition, suggesting that this compound may share this potential.

Antimicrobial Efficacy and Mechanisms

This compound has demonstrated significant antimicrobial properties, particularly against certain bacterial strains. Research has focused on its efficacy and the underlying mechanisms of its antibacterial action.

A key study investigated the antimicrobial activity of Torilin, isolated from Torilis japonica fruit, against Bacillus subtilis. The findings revealed that Torilin exhibits potent and rapid bactericidal effects. The proposed mechanism of action involves the disruption of the bacterial spore's structural integrity. It is suggested that Torilin acts as a surfactant, with its hydrophilic groups binding directly to the polar groups of the spore coat proteins. This interaction leads to the distortion of these proteins, which is believed to be responsible for the swift inactivation of the bacterial spores. Furthermore, Torilin was shown to cause a significant and immediate reduction in the counts of vegetative cells.

Structure Activity Relationship Sar Profiling of Torilolone and Its Analogues

Systematic Exploration of Core Sesquiterpenoid Scaffolds

Torilolone is characterized as an eudesmane-type sesquiterpenoid [Previous search, 8]. The broader class of sesquiterpenoids, to which this compound belongs, encompasses a diverse array of compounds with varying core scaffolds, many of which exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antibacterial properties researchgate.net.

Analogues of this compound have been identified that feature different sesquiterpenoid scaffolds or modifications to the core structure. For instance, torilin (B145917), a related compound often found alongside this compound, is classified as a guaiane-type sesquiterpene ester [Previous search, 13, 21]. Studies have shown that this compound and torilin exhibit hepatoprotective effects against tacrine-induced cytotoxicity in human liver-derived Hep G2 cells, with this compound demonstrating a notably higher potency (EC50 = 3.6 ± 0.1 µM) compared to torilin (EC50 = 20.6 ± 1.86 µM) targetmol.com. This difference in activity suggests that the distinct core sesquiterpenoid scaffolds (eudesmane in this compound versus guaiane (B1240927) in torilin), along with other structural variations, play a significant role in modulating their biological potency.

Furthermore, glycosylated analogues such as this compound 8-O-β-D-glucopyranoside and this compound 11-O-β-D-glucopyranoside have been isolated from Daucus carota L. fruits ingentaconnect.com. These compounds are described as guaiane-type sesquiterpene glycosides ingentaconnect.com. Their evaluation against human gastric cancer cell lines (BGC-823 and AGS) revealed moderate antitumor activity, with IC50 values of 23.22 µM and 26.76 µM, respectively researchgate.netingentaconnect.com. The shift in the core scaffold from eudesmane (B1671778) (this compound) to guaiane (in these glycosylated analogues) and the presence of a sugar moiety highlight the impact of structural variations on the biological profile. However, detailed systematic studies explicitly comparing the impact of different core sesquiterpenoid scaffolds on this compound's specific activities are not extensively detailed in the available literature.

Elucidation of Key Functional Groups Contributing to Biological Potency

This compound's molecular formula, C15H24O3, indicates the presence of oxygen-containing functional groups, likely including hydroxyl and carbonyl moieties [Previous search, 11]. The existence of hydroxylated analogues, such as 1β-hydroxythis compound and 2α,7-dihydroxythis compound [Previous search, 8], underscores the importance of hydroxyl groups in the compound's structure.

Identification of Pharmacophoric Elements for Specific Biological Targets

A pharmacophore represents the essential steric and electronic features of a molecule that are necessary to ensure optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response [Previous search, 5, 8, 10, 11, 13, 17, 20, 23, 25]. These elements can include hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings, and ionizable groups, arranged in a specific three-dimensional spatial relationship [Previous search, 5, 8, 13, 20].

While the general concept of pharmacophore modeling is widely applied in drug discovery to identify key features for binding and activity [Previous search, 5, 11, 13, 17, 20, 23, 25], specific studies that have explicitly identified the pharmacophoric elements of this compound or its analogues for particular biological targets are not detailed in the publicly available scientific literature. Such studies would typically involve analyzing a series of active compounds to deduce the common structural features responsible for their biological effects.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that establishes mathematical relationships between the chemical structure of a compound (represented by molecular descriptors) and its biological activity [Previous search, 9, 10, 12, 19, 21, 26]. QSAR models are used to predict the biological activity of new or untested compounds, guide lead optimization, and understand the mechanisms of action [Previous search, 9, 10, 17, 19, 21, 26]. These models can incorporate various descriptors, including electronic, steric, and hydrophobic properties [Previous search, 10, 19].

Despite the general utility of QSAR in drug discovery, specific QSAR modeling studies focused on this compound and its derivatives for predictive biology are not extensively documented in the accessible scientific literature. The application of QSAR to this compound would involve a dataset of this compound analogues with measured biological activities, followed by the calculation of molecular descriptors and the development of a statistical model to correlate these descriptors with the observed activities.

Application of Computational Chemistry and Molecular Docking in SAR Studies

Computational chemistry and molecular docking are powerful tools employed in SAR studies to understand the molecular interactions between a ligand (like this compound) and its biological target at an atomic level [Previous search, 1, 2, 7, 16, 18, 22, 23, 26, 28]. Molecular docking predicts the preferred orientation of a ligand within a binding site and estimates the binding affinity, providing insights into the key residues involved in the interaction and the types of intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex [Previous search, 1, 7, 16, 18, 23, 26, 28].

Advanced Research Perspectives and Future Directions for Torilolone

In-depth Investigations of Torilolone Biosynthetic Pathways and Engineering

The biosynthesis of sesquiterpenoids, including guaiane-type compounds like this compound, generally originates from farnesyl diphosphate (B83284) (FPP), a common precursor for all sesquiterpenoids. This process typically involves initial cyclization to form macrocyclic germacrene intermediates, such as germacrene B, which then undergo further cyclization to yield the bicyclic guaiane (B1240927) skeleton. Terpene synthases (TPSs) are crucial enzymes that catalyze these complex cationic cascade reactions, converting linear precursors into diverse cyclic structures.

While the general pathway for guaiane sesquiterpenoids is understood, detailed investigations specifically into the biosynthetic pathway of this compound are still an area for in-depth research. Understanding the specific enzymes and genetic machinery involved in this compound's natural production in plants like Cnidium monnieri and Torilis japonica is critical. Such knowledge could pave the way for metabolic engineering efforts aimed at enhancing this compound yield in its natural hosts or enabling its heterologous production in microbial or other plant systems. Engineering terpene synthases to produce specific sesquiterpenes is a known area of research, and applying these principles to this compound could lead to more efficient and controlled production methods.

Development of Innovative and Sustainable Synthetic Routes for this compound and Complex Derivatives

Currently, this compound is primarily obtained through isolation from natural plant sources nih.gov. However, the development of innovative and sustainable synthetic routes for this compound and its complex derivatives remains an important future direction. While the total chemical synthesis of this compound has not been widely reported in the current literature, advancements in synthetic chemistry offer potential avenues for its laboratory-scale and industrial production.

Research into synthetic routes could focus on biomimetic approaches that mimic the natural biosynthetic cyclizations from FPP or its analogues. This could involve developing enantioselective syntheses to obtain specific stereoisomers, which are often crucial for biological activity. Furthermore, the synthesis of this compound derivatives, such as the naturally occurring 8-O-Acetylthis compound and its glucoside forms (e.g., this compound 8-O-β-D-glucopyranoside and this compound 11-O-β-D-glucopyranoside), represents another area of synthetic exploration [4 in previous search, 7, 23]. Developing efficient synthetic pathways for these derivatives could enable the creation of novel analogues with potentially improved pharmacological properties or stability. Sustainable synthetic methodologies, such as those employing green chemistry principles, biocatalysis, or flow chemistry, would be particularly valuable to minimize environmental impact and enhance economic viability.

Comprehensive Pharmacological Profiling and Novel Target Deconvolution

While this compound has demonstrated hepatoprotective effects [3 in previous search], a comprehensive pharmacological profiling is essential to fully understand its therapeutic potential. This involves detailed investigations into its specific mechanisms of action and the identification of its molecular targets. Studies on related compounds, such as Torilin (B145917), which is often found alongside this compound in Torilis japonica, have revealed a broad spectrum of activities including anti-inflammatory, immunomodulatory, anti-melanin production, antimicrobial, anti-angiogenic, anti-tumorigenic, and 5-alpha reductase inhibitory effects. Torilin achieves some of its anti-inflammatory effects by limiting TAK1-mediated MAP kinase and NF-κB activation.

However, it is crucial to differentiate the pharmacological profile of this compound from that of Torilin, as studies suggest distinct biological responses. For instance, unlike Torilin, this compound has been reported not to significantly inhibit cellular viability, affect p21 expression, or activate the p53 reporter system in certain cancer cell lines. This highlights the necessity for dedicated research to elucidate this compound's unique biological activities and its precise molecular targets. Future research should employ advanced biochemical and cell-based assays, alongside computational approaches like molecular docking and target deconvolution, to pinpoint the specific proteins or pathways modulated by this compound. This will provide a clearer understanding of its therapeutic potential and guide rational drug design.

Exploration of Combinatorial Approaches and Synergistic Interactions with Other Agents

The exploration of combinatorial approaches and synergistic interactions involving this compound represents a promising avenue for enhancing its therapeutic efficacy. Natural products are often part of complex mixtures in traditional medicines, where their combined effects can be greater than those of individual compounds [10 in previous search, 11 in previous search]. Extracts from Torilis japonica, which contain this compound, have shown synergistic effects, suggesting that this compound may contribute to or benefit from such interactions [10 in previous search, 11 in previous search].

Future research could investigate this compound in combination with established therapeutic agents or other natural compounds. This could lead to strategies that enhance its efficacy, reduce required dosages, or overcome drug resistance, thereby potentially minimizing adverse effects. Studies could focus on specific disease models where this compound has shown preliminary activity, such as liver protection or inflammatory conditions, to identify optimal combinations and elucidate the underlying synergistic mechanisms. This approach is gaining traction in modern drug discovery, particularly in complex diseases like cancer, where multi-target interventions are often more effective.

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in this compound Research

The integration of 'omics' technologies, such as metabolomics and proteomics, offers a powerful means to gain a comprehensive understanding of this compound's biological impact. These high-throughput techniques provide snapshots of cellular processes at the molecular level, complementing traditional pharmacological studies.

Metabolomics can identify and quantify changes in endogenous metabolites in biological systems following this compound exposure, providing insights into its metabolic pathways and effects on cellular metabolism.

Proteomics can reveal alterations in protein expression, modification, and interaction networks, shedding light on the proteins directly or indirectly affected by this compound, which can aid in target deconvolution.

While there is a growing trend of integrating multi-omics data in various biological and biomedical research areas, including cancer research, specific studies applying these technologies directly to this compound are not widely reported. Future research should leverage these advanced platforms to comprehensively profile the cellular responses to this compound, identify novel biomarkers of its activity, and uncover previously unknown mechanisms of action. This holistic approach can accelerate the translation of this compound research into potential therapeutic applications.

Sustainable Production Strategies and Bioprospecting for Related Sesquiterpenoids

Given that this compound is a natural product obtained from plants, developing sustainable production strategies is crucial for its long-term availability and environmental responsibility nih.gov. This involves optimizing cultivation practices for Cnidium monnieri and Torilis japonica to ensure high yield while minimizing ecological impact, such as land degradation or excessive water use. Implementing sustainable agricultural practices, including organic farming, efficient resource management, and conservation of biodiversity, can contribute to a more environmentally friendly supply chain for this compound.

Furthermore, bioprospecting for related sesquiterpenoids, particularly other guaiane-type compounds, offers an expansive opportunity for discovering novel bioactive molecules nih.govnih.govnih.gov. Bioprospecting involves the exploration of biodiversity for animal and plant substances with medicinal, biochemical, or other commercial potential, often with a focus on sustainable extraction and equitable benefit sharing with local communities [14 in previous search, 15 in previous search, 20 in previous search, 32]. Investigating diverse plant species, fungi, and marine organisms for new or structurally similar guaiane sesquiterpenoids could uncover compounds with enhanced potency, different mechanisms of action, or improved pharmacological profiles, expanding the natural product drug discovery pipeline.

Q & A

Q. What are the primary structural and physicochemical properties of Torilolone, and how are they validated in experimental settings?

this compound (C₁₅H₂₄O₃, CAS 13018-09-2) is a crystalline sesquiterpene with a melting point of 136–137°C, isolated from Torilis japonica . Structural validation typically involves 1H-NMR spectroscopy to confirm molecular geometry and purity (≥98% by HPLC) . Researchers should report crystallographic data (e.g., X-ray diffraction) and compare spectral profiles with existing databases to ensure reproducibility .

Q. What plant sources and extraction protocols are optimal for isolating this compound?

this compound is primarily extracted from Torilis japonica using ethanol-based Soxhlet extraction , followed by silica-gel chromatography for purification . Methodological details must include solvent ratios, temperature controls, and yield optimization steps to enable replication . Documentation of plant authentication (e.g., herbarium vouchers) is critical to avoid misidentification .

Q. How should researchers assess the purity and stability of this compound for in vitro assays?

Purity is quantified via reverse-phase HPLC with UV detection (λ = 210–254 nm) . Stability studies require:

- Storage at –20°C in desiccated conditions to prevent degradation.

- Periodic re-analysis using TLC or mass spectrometry to monitor compound integrity .

Advanced Research Questions

Q. What experimental designs are recommended for evaluating this compound’s bioactivity in mechanistic studies?

Use dose-response assays (e.g., IC₅₀ determination) in cell cultures, paired with RNA sequencing to identify pathway modulation. Include controls for solvent effects (e.g., DMSO) and validate results with knockout models or pharmacological inhibitors . For in vivo studies, employ randomized, blinded designs to minimize bias .

Q. How can conflicting data on this compound’s pharmacological activity be resolved?

Contradictions often arise from variations in cell lines, assay conditions, or metabolite interference . To resolve these:

Q. What synthetic strategies are viable for this compound derivatives to enhance bioavailability?

Semi-synthetic modification via acylation or glycosylation improves solubility. Key steps:

Q. How should researchers integrate this compound into multi-omics studies to elucidate its therapeutic potential?

Combine transcriptomics, proteomics, and metabolomics datasets using bioinformatics tools (e.g., STRING, KEGG). Prioritize:

- Pathway enrichment analysis to identify this compound’s targets.

- Cross-validation with clinical data (e.g., disease-specific gene expression profiles) .

Methodological Best Practices

- Data Reporting : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Include raw spectral data, assay conditions, and statistical codes in supplementary materials .

- Contradiction Analysis : Use Bradford Hill criteria to evaluate causality in observational studies .

- Ethical Compliance : Disclose conflicts of interest and obtain ethical approval for biological sourcing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.